
(2-Aminoethyl)(methoxy)aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminoethyl)(methoxy)aminedihydrochloride is a chemical compound with the molecular formula C5H14N2O.2HCl. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its ability to act as a building block in the synthesis of more complex molecules and is often utilized in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(methoxy)aminedihydrochloride typically involves the reaction of 2-aminoethanol with methoxyamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: 2-aminoethanol and methoxyamine.
Catalyst: Hydrochloric acid.
Reaction Conditions: The reaction is conducted at a temperature range of 50-70°C for several hours.
Product Isolation: The resulting product is then purified through recrystallization or other suitable methods to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and automation systems ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminoethyl)(methoxy)aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
(2-Aminoethyl)(methoxy)aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of (2-Aminoethyl)(methoxy)aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-aminoethyl)amine: A related compound with similar amine functionalities.
Diethylaminoethyl methacrylate: Another compound with comparable chemical properties.
Uniqueness
(2-Aminoethyl)(methoxy)aminedihydrochloride is unique due to its specific combination of amino and methoxy groups, which confer distinct reactivity and functionality. This makes it particularly valuable in applications requiring precise chemical modifications .
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool in research and development, contributing to advancements in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C3H12Cl2N2O |
|---|---|
Peso molecular |
163.04 g/mol |
Nombre IUPAC |
N'-methoxyethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C3H10N2O.2ClH/c1-6-5-3-2-4;;/h5H,2-4H2,1H3;2*1H |
Clave InChI |
GEFPVEXWDSSUTA-UHFFFAOYSA-N |
SMILES canónico |
CONCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


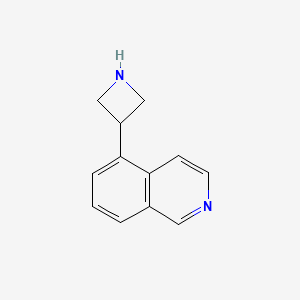
![5-Oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13523817.png)
![1-[1-(3-Chloro-4-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13523818.png)
![5-(Hydroxymethyl)-2-methyl-4-{[2-(pyrazin-2-yl)hydrazin-1-ylidene]methyl}pyridin-3-ol](/img/structure/B13523821.png)
![Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B13523825.png)
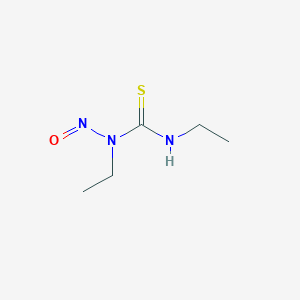
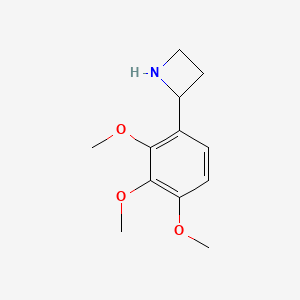
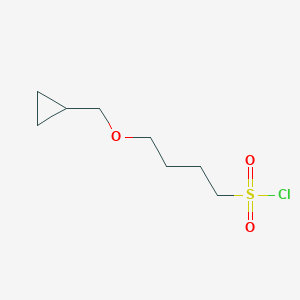
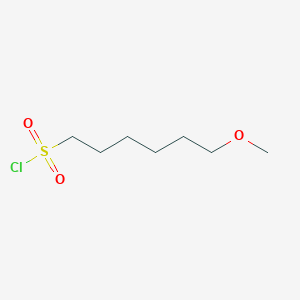
![(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioicacid](/img/structure/B13523844.png)
![[5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride](/img/structure/B13523851.png)
![1-Fluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B13523868.png)
![2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate](/img/structure/B13523870.png)
![1-([1,1'-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol](/img/structure/B13523874.png)
